

A Framework for the Structural Characterization of Diuvaretin

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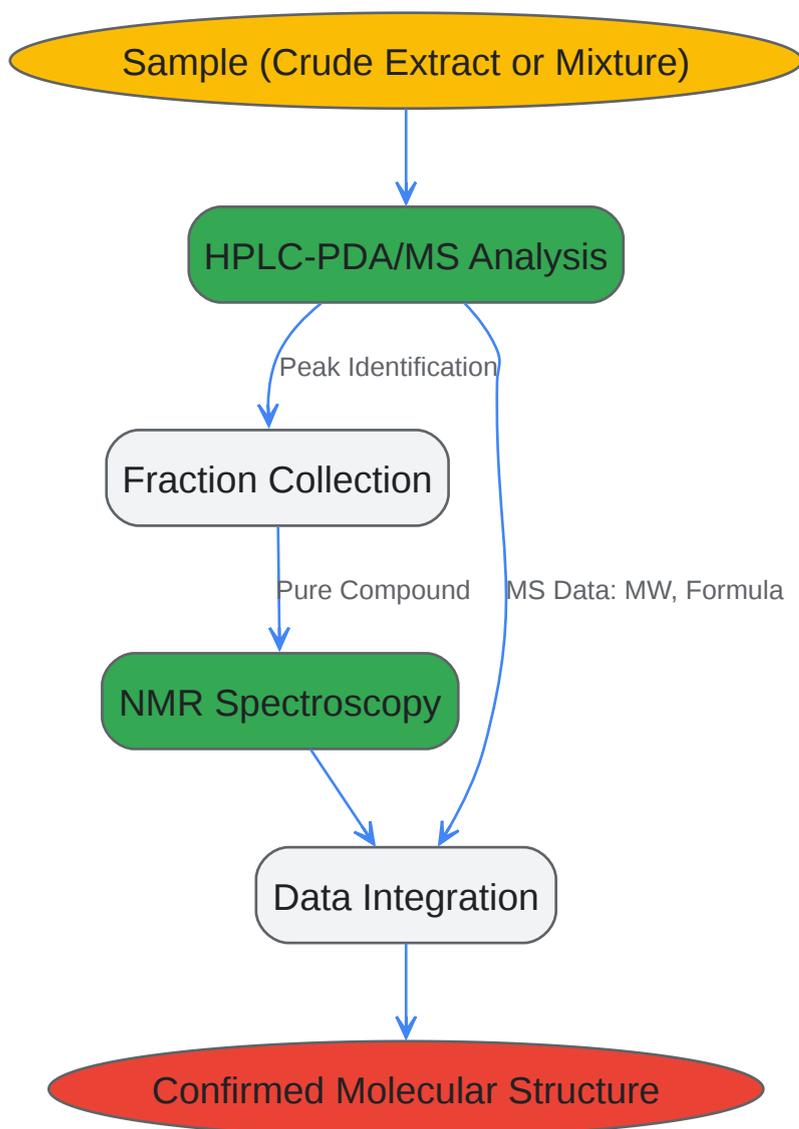
Compound Focus: Diuvaretin

CAS No.: 61463-04-5

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Given the lack of direct data, the characterization of a new compound like **Diuvaretin** would typically follow a multi-technique approach. The workflow below outlines this process, from initial separation to final structural confirmation.



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Workflow for compound characterization using hyphenated techniques.

Detailed Experimental Protocols

Here are the detailed methodologies you would employ for each stage of analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

The primary goal of HPLC in this context is to separate **Diuvaretin** from other components in the sample and obtain initial quantitative data [1] [2].

Objective: To develop a stability-indicating HPLC method for the separation, detection, and quantification of **Diuvaretin** and its potential degradation products [1].

Key Parameters and Method Optimization Steps:

Parameter	Initial Recommendation	Purpose & Optimization Guidance
Chromatography Mode	Reversed-Phase (RP)	Suitable for most semi-polar to non-polar molecules [2].
Column	C18 (150 mm x 4.6 mm, 5 μ m)	Standard column offering a balance of efficiency and analysis time [2].
Mobile Phase	Acetonitrile and Water (with 0.1% Formic Acid)	Acetonitrile offers low viscosity. Acid modifier improves peak shape for ionizable compounds [2].
Elution Mode	Gradient (e.g., 5% to 95% organic in 20 min)	Essential for separating complex mixtures; starts low and increases organic modifier [2].
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm column [2].
Detection (PDA/UV)	λ_{max} of Diuvaretin (e.g., 210-360 nm)	Use a Diode Array Detector (DAD) to identify the compound's λ_{max} for greatest sensitivity [3].
Detection (MS)	Electrospray Ionization (ESI+ or ESI-)	Provides molecular weight and fragmentation pattern [4] [3].
Column Temperature	30-40 $^{\circ}$ C	Improves reproducibility and efficiency [2].
Injection Volume	10-20 μ L	Depends on sample concentration and detector sensitivity [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is used for definitive structural elucidation, including stereochemistry and functional group identification [1] [5].

Objective: To unambiguously determine the molecular structure, including relative stereochemistry, of **Diuvaretin** and to confirm the identity of any isolated degradation products [1].

Sample Preparation:

- **Solvent:** Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in which **Diuvaretin** is soluble. The choice of solvent can depend on the need to observe exchangeable protons (e.g., OH, NH) [4].
- **Concentration:** 5-20 mg in 0.6 mL of solvent is a typical range for 1D and 2D experiments on a modern NMR spectrometer [4].

Data Acquisition Experiments and Their Role:

Experiment	Key Information Provided	Practical Parameters
¹ H NMR	Chemical shift (δ , ppm), integration (number of protons), multiplicity, and coupling constants (J). Identifies functional groups and proton environment [6] [5].	Number of scans (NS): 16-128. Spectral width: 0-12 ppm.
¹³ C NMR (DEPT)	Number and types of carbon atoms (CH ₃ , CH ₂ , CH, C). The DEPT experiment distinguishes carbon types [1] [5].	NS: 1000+. Spectral width: 0-220 ppm.
COSY	Through-bond proton-proton correlations, showing which protons are coupled to each other (typically 2-3 bonds apart) [1] [5].	
HSQC	Direct one-bond correlations between protons and their attached carbon atoms [1] [5].	
HMBC	Long-range correlations between protons and carbons (typically 2-3 bonds away). Crucial for connecting structural fragments across heteroatoms or quaternary carbons [1] [5].	

Integration of HPLC and NMR (Hyphenation)

For a complete analysis, HPLC can be directly coupled to NMR (LC-NMR), though this presents technical challenges [4].

- **Online LC-NMR:** The HPLC effluent flows directly into the NMR flow cell for real-time analysis. This is best for major components (>10 µg) due to NMR's inherent low sensitivity [4].
- **LC-MS-SPE-NMR:** A more powerful approach. LC peaks are captured onto solid-phase extraction (SPE) cartridges. The trapped analyte is then eluted with a deuterated solvent directly into an NMR tube, preconcentrating the sample and allowing the use of deuterated solvents economically. This is the method of choice for microgram-level quantities [4].

How to Proceed in Your Research

Since the specific data for **Diuvaretin** is not publicly available, you may need to generate it. Here are some suggestions:

- **Consult Patent Literature:** Pharmaceutical patents often contain detailed spectroscopic data. Search major patent offices using "**Diuvaretin**" as a keyword.
- **Review Related Compounds:** Look for NMR and HPLC data of structurally similar flavonoids or related natural products. The chemical shifts and fragmentation patterns can be highly informative.
- **Perform In-House Analysis:** If you have a sample of **Diuvaretin**, apply the protocols outlined above using your institution's analytical facilities.

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